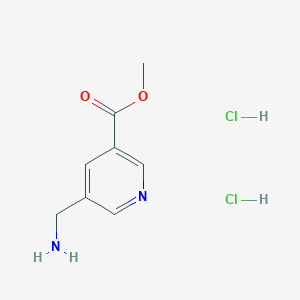![molecular formula C16H20Cl2N2O3 B2678169 Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate CAS No. 2411235-54-4](/img/structure/B2678169.png)
Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate, also known as A-196, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a potent inhibitor of protein arginine methyltransferases (PRMTs), which are enzymes that play a crucial role in the regulation of gene expression and protein function.
Applications De Recherche Scientifique
Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate has been extensively studied for its potential use in various scientific research applications. One of the main applications of Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate is in the field of cancer research. PRMTs have been shown to play a crucial role in the development and progression of various types of cancer, and Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate has been shown to be a potent inhibitor of these enzymes. Studies have shown that Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate can inhibit the growth of cancer cells in vitro and in vivo, and can sensitize cancer cells to chemotherapy.
In addition to its potential use in cancer research, Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate has also been studied for its potential use in the treatment of various other diseases, including cardiovascular diseases, inflammatory diseases, and neurological disorders. PRMTs have been shown to play a role in the regulation of these diseases, and Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate has been shown to be a potent inhibitor of these enzymes.
Mécanisme D'action
Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate is a potent inhibitor of PRMTs, which are enzymes that play a crucial role in the regulation of gene expression and protein function. PRMTs catalyze the methylation of arginine residues on histones and other proteins, which can have a significant impact on gene expression and protein function. Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate inhibits the activity of PRMTs by binding to the active site of these enzymes and preventing the methylation of arginine residues.
Biochemical and Physiological Effects:
The inhibition of PRMTs by Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate has a number of biochemical and physiological effects. Studies have shown that Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate has also been shown to reduce inflammation in animal models of inflammatory diseases, and to improve cardiac function in animal models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate in lab experiments is its potency and specificity as a PRMT inhibitor. Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate has been shown to be a potent inhibitor of PRMTs, with an IC50 in the low nanomolar range. This makes it an ideal tool for studying the role of PRMTs in various biological processes.
One of the main limitations of using Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to work with in certain experiments, and may require the use of organic solvents or other solubilization techniques.
Orientations Futures
There are a number of future directions for the study of Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate and its potential use in various scientific research applications. One area of future research is the development of more potent and selective PRMT inhibitors, which could have even greater therapeutic potential. Another area of future research is the identification of specific PRMT isoforms that are involved in various biological processes, which could lead to the development of more targeted therapies for specific diseases.
Conclusion:
In conclusion, Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a potent inhibitor of PRMTs, which are enzymes that play a crucial role in the regulation of gene expression and protein function. Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate has shown promise as a potential therapy for various diseases, including cancer, cardiovascular diseases, inflammatory diseases, and neurological disorders. Further research is needed to fully understand the potential of Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate and its role in various biological processes.
Méthodes De Synthèse
The synthesis of Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate involves the reaction of tert-butyl N-(2-aminoethyl)carbamate with 2,3-dichlorophenylacetyl chloride and propionyl chloride in the presence of triethylamine. The resulting product is then treated with trifluoroacetic acid to yield Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate. The overall yield of this synthesis method is approximately 30%.
Propriétés
IUPAC Name |
tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O3/c1-5-13(21)19-9-12(20-15(22)23-16(2,3)4)10-7-6-8-11(17)14(10)18/h5-8,12H,1,9H2,2-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWSOXNYLYXYGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)C=C)C1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2678086.png)
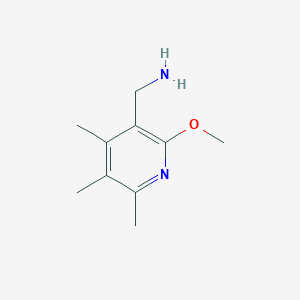
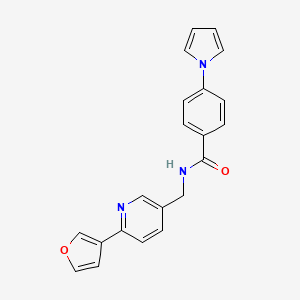

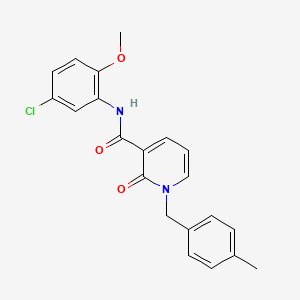
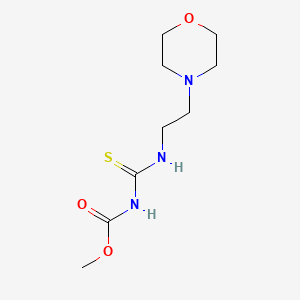
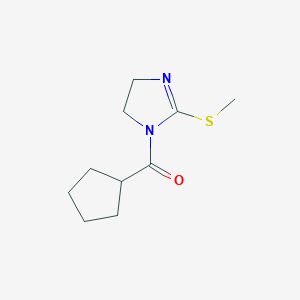
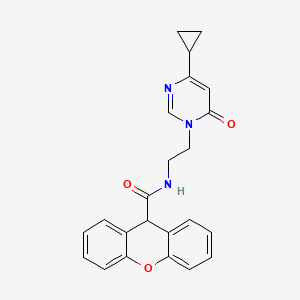
![2-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2678100.png)
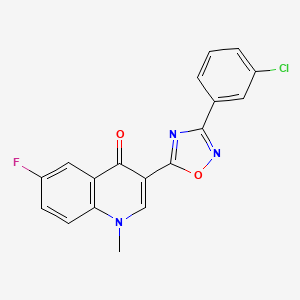
![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2678103.png)
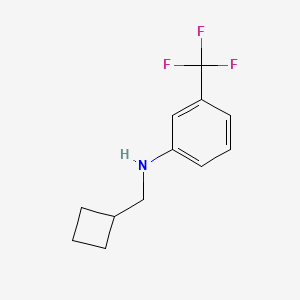
![5-Methyl-7-(4-thiophen-2-ylpiperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2678105.png)
